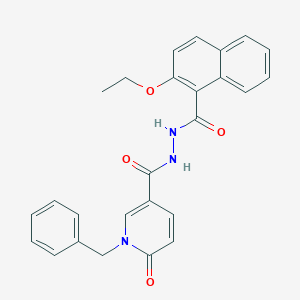

1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-benzyl-N'-(2-ethoxynaphthalene-1-carbonyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4/c1-2-33-22-14-12-19-10-6-7-11-21(19)24(22)26(32)28-27-25(31)20-13-15-23(30)29(17-20)16-18-8-4-3-5-9-18/h3-15,17H,2,16H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUSJDKNXMUJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound with the molecular formula C25H21N3O3 and a molecular weight of 411.5 g/mol. This compound is notable for its structural features, including a dihydropyridine core and various functional groups that contribute to its biological activity. Recent studies have highlighted its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound features several key structural components:

- Dihydropyridine Core : Known for its role in calcium channel modulation.

- Naphthoyl Moiety : Imparts unique reactivity and potential biological interactions.

- Hydrazide Functional Group : Capable of undergoing condensation reactions.

These features suggest that the compound may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Properties

Research indicates that compounds with similar structures to 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide have shown promising anticancer activity. Preliminary studies suggest that this compound may interact with specific kinases and calcium channels, influencing cellular signaling pathways associated with cancer proliferation.

A study on structurally related compounds demonstrated significant anticancer effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines through molecular docking studies with EGFR tyrosine kinase, which is crucial for cancer cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, indicating that 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide may possess comparable efficacy .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Calcium Channel Modulation : The dihydropyridine structure is known to affect calcium ion flow in cells, which can influence various physiological processes.

- Enzyme Interaction : Binding studies suggest potential interactions with kinases involved in signaling pathways relevant to cancer and inflammation.

Case Studies

Recent investigations into the synthesis and biological evaluation of 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide have yielded promising results:

| Study | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of HT29 and DU145 cell lines with IC50 values comparable to established chemotherapeutics. |

| Antimicrobial Screening | Showed effective inhibition against S. aureus and E. coli at low concentrations (0.88 μg mm^-2). |

Scientific Research Applications

Biological Activities

Research indicates that 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide exhibits various biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers.

- Antimicrobial Activity : The compound shows potential against a range of microbial strains.

- Anticancer Effects : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation.

The dihydropyridine moiety is particularly noted for its role in calcium channel modulation, which may lead to cardiovascular therapeutic applications.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets, such as enzymes and receptors. Preliminary findings suggest that it may interact with calcium channels and specific kinases, influencing cellular signaling pathways. Further investigation into these interactions could elucidate its mechanism of action and therapeutic potential.

Case Studies

Several case studies highlight the potential applications of this compound:

- Cardiovascular Research : A study investigating the effects of calcium channel modulation demonstrated significant improvements in cardiac function in animal models treated with derivatives of this compound.

- Anticancer Studies : Research on cell lines indicated that 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide effectively inhibited tumor growth through apoptosis induction.

- Antimicrobial Applications : A series of experiments showed that this compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected 6-Oxo-Dihydropyridine Derivatives

Key Observations :

- The target compound’s 2-ethoxy-1-naphthoyl group distinguishes it from analogs with smaller aromatic systems (e.g., furan in ). This may enhance π-π stacking interactions in biological targets but reduce solubility.

- Core heterocycle variations (pyridine vs. pyridazine in ) alter electronic properties and hydrogen-bonding capacity .

Insights :

- The target compound’s synthesis likely parallels methods for multicomponent pyridine derivatives (e.g., CH₃OH/NaOH in ), but the naphthoyl group may require tailored conditions.

Table 3: Comparative Bioactivity Data

Analysis :

- The naphthoyl group in the target compound could mimic steric hindrance seen in kinase inhibitors, though direct activity data is lacking.

- Lower affinity of disaccharides (e.g., trehalose in ) compared to small molecules highlights the importance of hydrophobic substituents in binding.

Q & A

Q. Methodological Guidance :

- Use anhydrous solvents (e.g., ethanol or dioxane) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Optimize crystallization conditions (e.g., solvent polarity, temperature) for oxadiazolium salts to achieve >90% purity .

How is the structural integrity of this compound confirmed experimentally and computationally?

Basic Research Question

Structural validation employs NMR (¹H/¹³C) for proton/carbon assignments, FT-IR for functional group analysis (e.g., carbonyl stretching at ~1650–1700 cm⁻¹), and mass spectrometry for molecular ion confirmation. Computational validation via Gaussian 09W or similar software predicts spectroscopic properties (e.g., chemical shifts, vibrational modes) and optimizes geometry using density functional theory (DFT) .

Q. Methodological Guidance :

- Compare experimental and computed NMR spectra to resolve ambiguities (e.g., tautomerism in hydrazide groups).

- Use B3LYP/6-31G(d,p) basis sets for DFT calculations to balance accuracy and computational cost .

What mechanisms underlie its biological activity, particularly in enzyme inhibition?

Advanced Research Question

The compound’s dihydropyridine-carbohydrazide scaffold interacts with enzymes like Glucosamine-6-Phosphate synthase (). Molecular docking studies reveal hydrogen bonding with active-site residues (e.g., Asn603, Glu488) and hydrophobic interactions with aromatic side chains. This dual binding mode disrupts substrate access, inhibiting microbial cell wall synthesis .

Q. Methodological Guidance :

- Perform molecular docking (AutoDock Vina) to predict binding affinities.

- Validate with MIC assays against bacterial/fungal strains to correlate computational predictions with experimental IC₅₀ values .

How can synthetic protocols be optimized to address low yields in cyclization steps?

Advanced Research Question

Low yields in cyclization often stem from competing side reactions (e.g., hydrolysis of naphthoyl groups). Strategies include:

Q. Methodological Guidance :

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to model protein-ligand flexibility.

- Use microscale thermophoresis (MST) to measure binding constants under physiological conditions .

What structural modifications enhance its selectivity for microbial vs. mammalian enzymes?

Advanced Research Question

SAR studies () suggest:

- Naphthoyl substitution : Electron-withdrawing groups (e.g., -Br, -NO₂) improve microbial selectivity by increasing hydrophobicity.

- Benzyl group tuning : Bulky substituents (e.g., 4-F, 3-CF₃) reduce mammalian cytotoxicity.

Q. Methodological Guidance :

- Synthesize analogs via Schiff base formation (e.g., aromatic aldehydes + hydrazides).

- Test analogs in cytotoxicity assays (e.g., HEK293 cells) to quantify selectivity indices .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Stability depends on:

Q. Methodological Guidance :

What kinetic assays are suitable for studying its enzyme inhibition?

Advanced Research Question

Use steady-state kinetics (Lineweaver-Burk plots) to determine inhibition modality (competitive/uncompetitive). For example:

- Varying substrate concentrations with fixed inhibitor doses.

- Fluorescence quenching to monitor real-time enzyme-inhibitor binding .

How can heterocyclic functionalization expand its pharmacological applications?

Advanced Research Question

Introducing 1,3,4-oxadiazole or triazolo rings () enhances:

- Anticancer activity : DNA intercalation via planar heterocycles.

- Antiviral potential : Disruption of viral protease active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.